molecular formula C12H19ClO2 B11763392 (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate

Cat. No.: B11763392
M. Wt: 230.73 g/mol
InChI Key: VSQKDAUZKNYBHR-SHVIVCPWSA-N
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Description

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which includes various bioactive molecules. The compound’s structure features a bicyclic framework with a chloroacetate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate typically involves the reaction of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroacetate group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of esters or amides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The bicyclic structure of the compound also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Camphor: (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure.

    Bicyclo[2.1.1]hexanes: Compounds with a related bicyclic framework but different functional groups.

Uniqueness

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. The combination of the bicyclic structure and the chloroacetate group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19ClO2

Molecular Weight

230.73 g/mol

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate

InChI

InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8?,9?,12-/m1/s1

InChI Key

VSQKDAUZKNYBHR-SHVIVCPWSA-N

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2OC(=O)CCl

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CCl)C)C

Origin of Product

United States

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